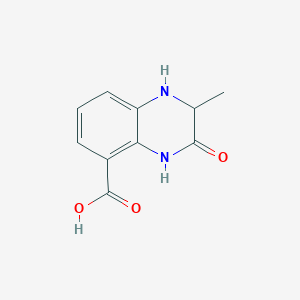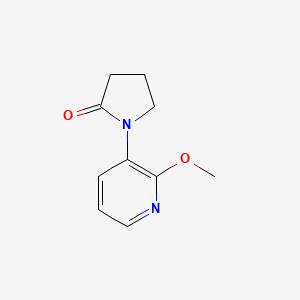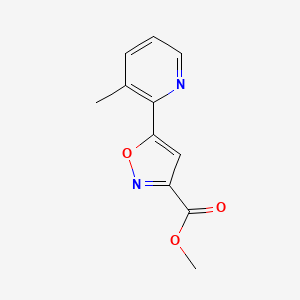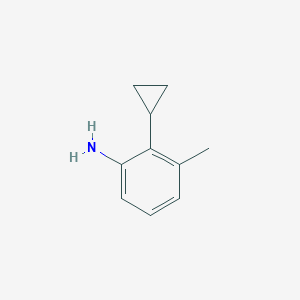![molecular formula C22H19NO B13699897 2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
2-[4-(Benzyloxy)phenyl]-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Benzyloxy)phenyl]-1-methylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core substituted with a benzyloxy group at the 4-position of the phenyl ring and a methyl group at the 1-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-1-methylindole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Another method involves the reaction of 4-bromobenzyl ether with 4-benzyloxyaniline to produce 2-(4-(benzyloxy)phenyl)ethanol, which is then reacted with methylethylamine under alkaline conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[4-(Benzyloxy)phenyl]-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-[4-(Benzyloxy)phenyl]-1-methylindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Known for its MAO-B inhibitory activity and potential use in treating Parkinson’s disease.
(1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol: A related compound with potential therapeutic applications.
Uniqueness
2-[4-(Benzyloxy)phenyl]-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C22H19NO |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
1-methyl-2-(4-phenylmethoxyphenyl)indole |
InChI |
InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
InChI 键 |
GVFDOSJOADGQAY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)

![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)








![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
